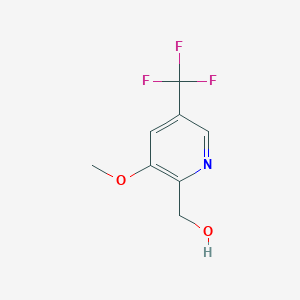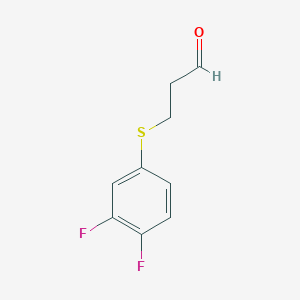![molecular formula C11H13ClO2S B15328969 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride is a chemical compound with a unique structure that includes a sulfonyl chloride group attached to a benzoannulene ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride typically involves the sulfonation of 6,7,8,9-tetrahydro-5H-benzo7annulene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is often carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride would involve scaling up the laboratory procedures with appropriate safety and environmental controls. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoannulene ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Oxidized Derivatives: Various oxidized forms of the benzoannulene ring.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzoannulene ring system can also participate in reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide : Contains a sulfonamide group instead of a sulfonyl chloride group.
- 5-phenyl-6,7,8,9-tetrahydro-5H-benzo7annulene : A phenyl-substituted derivative of the benzoannulene ring system.
Uniqueness
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H13ClO2S |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2 |
InChI-Schlüssel |
KPLQLPFKBXYHMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=CC=C2C(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)

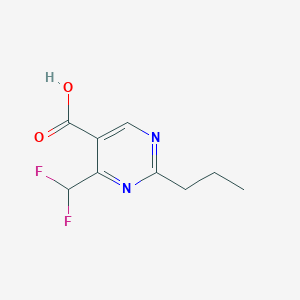
![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
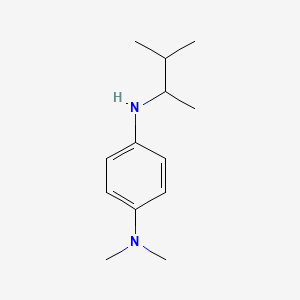
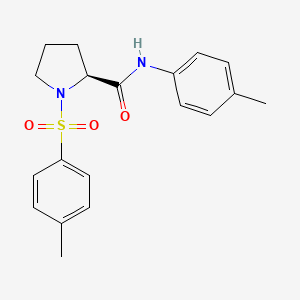

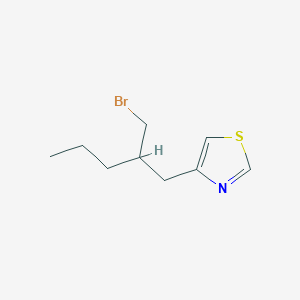
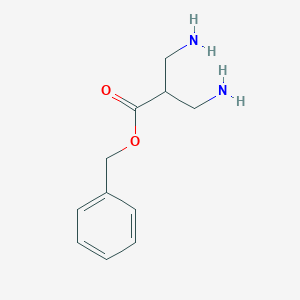
![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
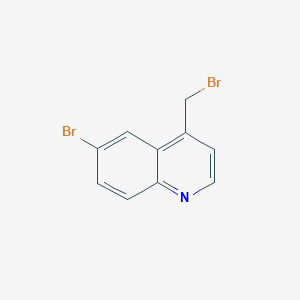
![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
